4-(5-Aminopyridin-2-YL)morpholin-3-one
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Overview
Description
4-(5-Aminopyridin-2-YL)morpholin-3-one is a heterocyclic organic compound that features a morpholine ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Aminopyridin-2-YL)morpholin-3-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyridine and morpholine.
Nucleophilic Substitution: The 2-chloropyridine undergoes a nucleophilic substitution reaction with morpholine to form 2-morpholinopyridine.
Amination: The 2-morpholinopyridine is then subjected to an amination reaction to introduce the amino group at the 5-position of the pyridine ring, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using appropriate catalysts and solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-(5-Aminopyridin-2-YL)morpholin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired derivative.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced forms of the compound, and various substituted derivatives, which can be further explored for their biological activities.
Scientific Research Applications
4-(5-Aminopyridin-2-YL)morpholin-3-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It is explored for its potential therapeutic applications, including as an anticancer agent and in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(5-Aminopyridin-2-YL)morpholin-3-one involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological targets, leading to its diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-Aminophenyl)morpholin-3-one: Similar in structure but with a phenyl group instead of a pyridine ring.
4-(5-Aminopyridin-2-YL)pyrazine-2-carbonitrile: Contains a pyrazine ring instead of a morpholine ring.
Uniqueness
4-(5-Aminopyridin-2-YL)morpholin-3-one is unique due to its specific combination of a morpholine ring and a pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H11N3O2 |
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Molecular Weight |
193.20 g/mol |
IUPAC Name |
4-(5-aminopyridin-2-yl)morpholin-3-one |
InChI |
InChI=1S/C9H11N3O2/c10-7-1-2-8(11-5-7)12-3-4-14-6-9(12)13/h1-2,5H,3-4,6,10H2 |
InChI Key |
KDHNBVKJDJZDKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(=O)N1C2=NC=C(C=C2)N |
Origin of Product |
United States |
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